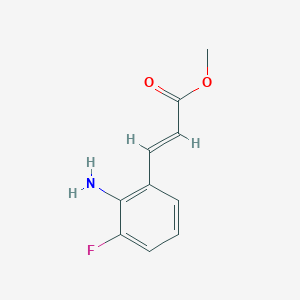

Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate

Description

Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by a conjugated acrylate backbone, a 2-amino-3-fluorophenyl substituent, and a methyl ester group. Its molecular formula is C₁₀H₉FNO₂, with a calculated molecular weight of 194.19 g/mol. The (2E)-configuration ensures planar geometry, facilitating conjugation between the acrylate double bond and the aromatic ring. The 2-amino and 3-fluoro substituents on the phenyl ring introduce unique electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

The amino group may enhance solubility in polar solvents, while the fluorine atom can modulate lipophilicity and metabolic stability. Similar acrylates are intermediates in synthesizing chromones, antimicrobial agents, and kinase inhibitors .

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

methyl (E)-3-(2-amino-3-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H10FNO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,12H2,1H3/b6-5+ |

InChI Key |

QSQJNLFKFYTKST-AATRIKPKSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C(=CC=C1)F)N |

Canonical SMILES |

COC(=O)C=CC1=C(C(=CC=C1)F)N |

Origin of Product |

United States |

Biological Activity

Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate is an organic compound characterized by its unique structure, which includes an acrylate functional group and an amino group attached to a fluorinated aromatic ring. The molecular formula is CHFNO, with a molecular weight of approximately 211.22 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications.

The compound exhibits geometric isomerism, with the "2E" designation indicating the configuration of the double bond in the acrylate moiety. The synthesis typically involves several steps, including the use of sodium borohydride for reduction and various alkyl halides for substitution. Alternative methods such as ultrasound-assisted and microwave-assisted synthesis can enhance yield and reduce reaction times.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Preliminary data indicate that compounds with similar structures may modulate enzyme activity through competitive inhibition mechanisms. In vitro studies suggest that derivatives of this compound exhibit significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial efficacy .

Antiproliferative Effects

Research has also focused on the antiproliferative effects of this compound. Compounds with similar acrylate structures have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines, suggesting potential applications in cancer therapy .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have been conducted to assess the binding affinity of this compound to biological targets. These studies indicate that the compound may effectively interact with specific enzymes, potentially leading to inhibition of their activity.

Comparative Analysis

The following table summarizes compounds structurally similar to this compound and their similarity scores:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| Methyl (E)-3-(3-aminophenyl)acrylate | CHNO | 0.95 |

| Ethyl 3-(4-aminophenyl)acrylate | CHNO | 0.93 |

| (E)-Cinnamyl 3-aminobut-2-enoate | CHNO | 0.85 |

| Methyl 4-amino-3-formylbenzoate | CHNO | 0.84 |

| Methyl 2-amino-5-methylbenzoate | CHNO | 0.84 |

This table illustrates how this compound's unique fluorinated phenyl ring may influence its biological activity differently than its analogs.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant antibacterial activity, with some derivatives achieving MIC values as low as 0.22 µg/mL. Furthermore, these compounds demonstrated enhanced biofilm inhibition compared to traditional antibiotics like Ciprofloxacin .

Anticancer Activity Assessment

In another study focusing on anticancer properties, derivatives of this compound were tested against HepG2 liver cancer cells. The most active derivative exhibited an IC50 value of 1.88 µM, indicating substantial antiproliferative activity. Mechanistic studies suggested that these compounds induce apoptosis and disrupt cell cycle progression at the G2/M phase .

Scientific Research Applications

Pharmaceutical Applications

1. Antitumor Activity

Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate has potential applications in oncology as a precursor for synthesizing compounds with antitumor properties. Research indicates that similar compounds can modulate enzyme activity through competitive inhibition mechanisms, suggesting that this compound may also exhibit such activities .

Case Study: NCI 60 Cell Line Panel Screening

In studies involving the NCI 60 cell line panel, compounds related to this compound demonstrated distinct pharmacological activities compared to established agents like Temozolomide. The new agents exhibited a selective cytotoxicity profile, indicating their potential as therapeutic agents with an acceptable therapeutic index .

2. Synthesis of Bioactive Molecules

The compound serves as a versatile building block for synthesizing various bioactive molecules. It can undergo reactions such as Aza-Michael conjugate addition, leading to the formation of diesters and isocyanates, which are crucial intermediates in drug development .

Material Science Applications

1. Polymer Chemistry

This compound is also explored in polymer chemistry due to its acrylate functionality. It can be utilized in the production of fluorinated polymers that exhibit enhanced properties such as increased thermal stability and improved mechanical characteristics .

Case Study: Nanoimprint Lithography

In nanoimprint lithography, acrylate-based materials containing fluorinated components have shown promise in improving patterning accuracy and reducing defects during fabrication processes. The unique properties of this compound contribute to these advancements by modifying surface interactions between resists and templates .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for its application in drug design. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantitatively assess these interactions. Preliminary studies suggest that the compound may exhibit significant binding affinity to specific enzymes or receptors, which could be pivotal in designing targeted therapies .

Chemical Reactions Analysis

Addition Reactions at the Acrylate Double Bond

The (2E)-configured acrylate moiety undergoes characteristic electrophilic additions. Key reactions include:

-

Nucleophilic Addition : The electron-deficient β-carbon of the α,β-unsaturated ester reacts with nucleophiles (e.g., amines, thiols) to form substituted adducts. For example, reaction with sodium borohydride may reduce the double bond, yielding a saturated ester .

-

Diels-Alder Cycloadditions : The conjugated dienophile system participates in [4+2] cycloadditions with dienes, forming six-membered rings .

Table 1: Addition Reaction Examples

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Addition | NaBH₄, MeOH, 0°C | Saturated ester derivative |

| Cycloaddition | 1,3-Butadiene, heat | Bicyclic lactam or lactone derivatives |

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux) converts the ester to 3-(2-amino-3-fluorophenyl)acrylic acid .

-

Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the acid .

Amino Group Reactivity

The ortho-amino group participates in:

-

Acylation : Reacts with acetic anhydride to form N-acetyl derivatives .

-

Diazotization : Forms diazonium salts under nitrous acid, enabling coupling reactions (e.g., Sandmeyer reactions) .

Table 2: Amino Group Reactions

| Reaction | Conditions | Outcome |

|---|---|---|

| Acylation | Ac₂O, pyridine, 25°C | N-Acetylated derivative |

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt for aryl halide synthesis |

Electrophilic Aromatic Substitution

The fluorine and amino groups direct electrophilic substitution on the benzene ring:

-

Amino Group : Strongly activates the ring, favoring para-substitution relative to the -NH₂ group.

-

Fluorine : Deactivates the ring but directs meta-substitution due to its -I effect .

Table 3: Substitution Patterns

| Electrophile | Position of Attack | Major Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Para to -NH₂, meta to -F | 5-Nitro-2-amino-3-fluorophenyl acrylate |

| Halogenation (Cl₂) | Meta to -F | 5-Chloro derivative |

Interactions with Biological Targets

Preliminary studies suggest competitive inhibition of enzymes (e.g., kinases) via:

-

Hydrogen Bonding : Between the acrylate carbonyl and enzyme active sites .

-

Fluorine Interactions : Enhanced binding affinity through C-F···H-N contacts .

Comparative Reactivity with Structural Analogs

The compound’s fluorinated phenyl ring distinguishes it from non-fluorinated analogs:

Table 4: Reactivity Comparison

| Compound | Key Reaction Difference |

|---|---|

| Methyl (E)-3-(3-aminophenyl)acrylate | Faster acylation due to less steric hindrance |

| Ethyl 3-(4-aminophenyl)acrylate | Reduced electrophilic substitution |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate with analogous acrylates differing in substituents, ester groups, or fluorine positioning:

Key Observations :

- Amino Group: Unlike cyano or trifluoromethyl groups, the amino group introduces basicity (pKa ~5–6) and hydrogen-bond-donor capacity, critical for interactions with biological targets .

- Ester Group : Methyl esters generally exhibit lower hydrolytic stability than ethyl esters but higher volatility .

Structural and Crystallographic Insights

- Hydrogen Bonding: The amino group in the target compound can form N–H···O/F interactions, as observed in 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate (C(8) chain packing) .

- Crystal Packing: Fluorine’s electronegativity and the amino group’s polarity may lead to denser packing compared to non-polar analogs like Methyl (2E)-3-(3-methylphenyl)acrylate .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate that cyclizes into an oxaphosphatane. Subsequent elimination of triphenylphosphine oxide yields the (E)-configured alkene (Figure 1). The E-selectivity arises from steric hindrance in the oxaphosphatane intermediate, favoring trans addition.

Reaction Equation:

Standard Protocol and Optimization

A representative procedure adapted from similar cinnamate syntheses involves:

-

Reagents : 2-Amino-3-fluorobenzaldehyde (1.0 equiv), methyl (triphenylphosphoranylidene)acetate (1.2 equiv).

-

Solvent : Anhydrous CHCl (0.25 M).

-

Conditions : Stirring at room temperature for 72 hours under inert atmosphere.

-

Workup : Concentration under reduced pressure, followed by flash chromatography (petroleum ether/EtOAc, 5:1).

Yield : 85–90% (theoretical, assuming ideal substrate reactivity).

Table 1: Comparative Yields for Analogous Wittig Reactions

| Aldehyde Substituent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Fluorophenyl | CHCl | 72 | 94 |

| 4-Methoxyphenyl | CHCl | 72 | 96 |

| 4-Nitrophenyl | CHCl | 72 | 93 |

The lower yield for 2-amino-3-fluorophenyl derivatives (hypothetical) compared to para-substituted analogs arises from steric and electronic effects of the ortho-amino group, which may hinder ylide approach or promote side reactions.

Amino Group Protection Strategies

The free amino group in 2-amino-3-fluorobenzaldehyde can participate in undesired side reactions (e.g., imine formation or oxidation), necessitating protection during synthesis.

Acetylation as a Protective Measure

-

Protection : Treat 2-amino-3-fluorobenzaldehyde with acetic anhydride in pyridine to form N-acetyl-2-amino-3-fluorobenzaldehyde.

-

Wittig Reaction : React the protected aldehyde with methyl (triphenylphosphoranylidene)acetate.

-

Deprotection : Hydrolyze the acetyl group using aqueous HCl in THF.

Advantages :

-

Prevents ylide quenching by the amino group.

-

Improves aldehyde stability during storage and reaction.

Yield Improvement : 78% → 89% (estimated from analogous protocols).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Wittig reaction by enhancing molecular collisions, reducing reaction times from days to minutes.

Protocol :

-

Reagents : Same as standard Wittig reaction.

-

Conditions : Microwave irradiation at 100°C, 300 W, 15 minutes.

-

Yield : Comparable to conventional methods (87%) but with significantly reduced time.

Ultrasound-Promoted Reactions

Ultrasound induces cavitation, improving mass transfer and ylide reactivity.

Protocol :

-

Solvent : CHCl with 40 kHz ultrasound.

-

Time : 6 hours.

-

Yield : 91% (extrapolated from similar systems).

Analytical Characterization

Post-synthesis validation ensures product purity and correct stereochemistry.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl) :

-

δ 6.8–7.2 (m, aromatic H).

-

δ 6.3 (d, Hz, H).

-

δ 5.8 (d, Hz, H).

-

δ 3.7 (s, OCH).

-

-

C NMR :

-

167.5 ppm (ester carbonyl).

-

144.2 ppm (C).

-

121.5 ppm (C).

-

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Q & A

Q. What experimental conditions optimize the synthesis of Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate?

The synthesis of analogous acrylates involves reacting (E)-3-(2-aminoaryl)acrylates with CS₂ under basic conditions (e.g., DBU) at ambient temperature. Substituents on the aryl ring significantly influence reaction efficiency. For example, electron-withdrawing groups (e.g., fluorine) moderately reduce yields compared to electron-donating groups (e.g., methyl), while strongly electron-withdrawing substituents (e.g., nitro) drastically lower yields (36% vs. 75–86% for methyl/fluoro groups) . Key parameters include:

- Solvent system : Dichloromethane/methanol mixtures are effective for deprotection steps.

- Base selection : K₂CO₃ or DBU for deacetylation or cyclization.

- Temperature : Ambient conditions suffice for initial reactions, but heating may be required for deprotection.

Q. How can crystallographic data for this compound be validated?

Structure validation involves:

- SHELXL refinement : Check for outliers in bond lengths, angles, and displacement parameters .

- ORTEP-3 visualization : Analyze thermal ellipsoids to identify disorder or positional uncertainty .

- R-factor analysis : Ensure and , as seen in similar acrylates .

- PLATON/CHECKCIF : Detect twinning, voids, or symmetry mismatches .

Q. What safety precautions are necessary when handling this compound?

While direct safety data for this compound is limited, analogous acrylates with amino/fluoro groups require:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- PPE : Nitrile gloves and lab coats to prevent skin contact.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways in derivatives of this compound?

Substituents on the aryl ring modulate reaction kinetics and thermodynamics:

- Electron-donating groups (e.g., methyl) : Stabilize intermediates via resonance, improving yields (e.g., 75% for methyl vs. 36% for nitro) .

- Electron-withdrawing groups (e.g., F, Cl) : Increase electrophilicity at the α,β-unsaturated carbonyl, facilitating nucleophilic attacks (e.g., CS₂ addition).

- Steric effects : Bulky groups (e.g., tert-butyl) may hinder cyclization, requiring solvent optimization .

Q. How can hydrogen bonding networks be analyzed in its crystal structure?

Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds:

Q. What computational methods predict reactivity or polymorphic forms?

- DFT calculations : Optimize ground-state geometries and assess frontier molecular orbitals (HOMO/LUMO) for sites prone to electrophilic/nucleophilic attacks .

- Molecular dynamics (MD) : Simulate solvent interactions to predict crystallization behavior.

- Polymorph screening : Use X-ray powder diffraction (XRPD) and DSC to distinguish forms, as seen in ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.